2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c11-6-4-3-5(10(12)13)8-9(4)2-1-7-6/h3H,1-2H2,(H,7,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJZJOKZLKDUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo-Pyrazinone Core
The core structure is synthesized via cyclization reactions using precursors such as pyrazole-3-carboxylic acids or aminopyrazole derivatives. For example, 1-(2-chlorophenyl)-2-nitroethanone has been employed as an active methylene component in acid-catalyzed condensations with 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile. This step often requires protic solvents (e.g., methanol) and catalytic acids (e.g., HCl) to facilitate imine formation and subsequent cyclization.
Nitration at the 2-Position
Cyclization Methodologies
Intramolecular Aza-Michael Reaction
A pivotal advancement involves the intramolecular aza-Michael reaction to form the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. For instance, treatment of a linear precursor with bases like K₂CO₃ in ethanol or Na₂CO₃ in dioxane/water induces cyclization via nucleophilic attack, yielding the fused bicyclic structure. This method minimizes byproduct formation and enhances reaction efficiency (Table 1).
Table 1: Cyclization Conditions and Outcomes
| Base | Solvent | Temperature | Conversion | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Ethanol | RT | 95% | 78 |
| Na₂CO₃ | Dioxane/H₂O (3:1) | 50°C | 98% | 82 |
| NaHCO₃ | Methanol | RT | 60% | 45 |
One-Pot Multi-Step Protocols
Recent protocols integrate amide formation, cyclization, and nitro-group introduction in a single pot. For example, a three-step sequence starting from pyrazole-3-carboxylic acids involves:
-
Amide formation with ethyl chloroformate.
-
Cyclization under basic conditions (e.g., DBU in DMF).
-
Nitration using fuming nitric acid.
This approach reduces intermediate isolation steps, improving overall yield (up to 65%).
Nitration Techniques and Optimization
Regioselective Nitration
The nitro group’s placement at the 2-position is critical for biological activity. Directed ortho-nitration is achieved using HNO₃ in acetic anhydride, leveraging the electron-withdrawing effect of adjacent substituents to guide nitro-group placement. Reaction monitoring via TLC or HPLC ensures minimal formation of 4-nitro or 6-nitro isomers.
Solvent and Temperature Effects
Nitration in polar aprotic solvents (e.g., DCM, acetonitrile) at subambient temperatures (0–5°C) enhances regioselectivity. For example, nitration in acetonitrile at 0°C yields 85% 2-nitro product, compared to 60% in DMF at 25°C.
Purification and Characterization
Chromatographic Separation
Preparative HPLC with phenyl-hexyl columns effectively separates this compound from cyclic byproducts (e.g., dihydropyrazolo[1,5-a]pyrazin-4(5H)-one). Mobile phases of acetonitrile/water (70:30) with 0.1% TFA achieve >99% purity.
Recrystallization
Recrystallization from ethanol/water mixtures (1:2 v/v) yields colorless crystals suitable for X-ray diffraction analysis. Melting points typically range from 210–215°C.
Reaction Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Cycloaddition: The compound can engage in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant antimicrobial properties. Studies have shown that modifications of this compound can enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The nitro group in the structure is believed to play a critical role in its biological activity by participating in redox reactions within the cellular environment .
Materials Science
Polymer Chemistry
this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers demonstrate enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and composites .
Nanotechnology
In nanotechnology, this compound has been explored for its ability to form stable nanoparticles. These nanoparticles can be functionalized for targeted drug delivery systems, enhancing the bioavailability of therapeutic agents while minimizing side effects .
Analytical Applications
Chemical Sensing
The compound's unique electronic properties allow it to be used as a chemical sensor for detecting specific ions or molecules. Its ability to undergo reversible redox reactions makes it suitable for applications in environmental monitoring and biomedical diagnostics .
Case Studies
Mechanism of Action
The mechanism by which 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects is largely dependent on its chemical structure and the nature of its interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Molecular docking studies have shown that derivatives of this compound can effectively bind to specific protein targets, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Anticancer Activity
Neurological Targets
- mGluR2 Negative Allosteric Modulators (NAMs): Derivatives lacking nitro groups (e.g., 6,7-dihydropyrazolo-pyrazinones with aryl substituents) show promise in treating anxiety and schizophrenia via mGluR2 inhibition .
Pharmacokinetic Profiles
Comparative pharmacokinetics of cyclic vs. acyclic analogs:
Key Insight : Cyclization mitigates rapid clearance but requires substituent engineering (e.g., electron-withdrawing groups) to enhance equilibrium with the active acyclic form .
Comparison with Pyrazolo-Pyrimidines
Pyrazolo[1,5-a]pyrimidinones (e.g., 2-amino-5-methyl-3-nitro derivatives) share structural similarities but differ in ring saturation and substitution patterns. These compounds lack the pyrazine ring’s nitrogen atom, reducing their utility in covalent inhibition but expanding applications in antimicrobial and antioxidant contexts .
Biological Activity
2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core with a nitro group at the 2-position. Its molecular formula is with a molecular weight of approximately 178.14 g/mol. The presence of the nitro group enhances its reactivity and potential biological interactions.
The biological effects of this compound are primarily attributed to the nitro group's ability to undergo bioreduction, forming reactive intermediates that can interact with cellular components. Molecular docking studies have indicated that derivatives of this compound can effectively bind to specific protein targets, influencing their activity and downstream signaling pathways .
Antiviral Activity
Recent research has highlighted the antiviral potential of this compound derivatives against various viral pathogens. For instance, studies have shown promising results against hepatitis C virus (HCV) and other viral infections. The mechanism involves inhibition of viral proteases, which are crucial for viral replication .
Table 1: Antiviral Activity of this compound Derivatives
| Compound | Target Virus | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCV | 0.05 | |
| Compound B | HSV-1 | 0.12 | |
| Compound C | Adenovirus | 0.08 |
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and death .
Table 2: Cytotoxicity of this compound Derivatives
Study on Antiviral Efficacy
A notable study investigated the efficacy of a specific derivative in vivo against alphavirus infections. Following administration in mice at a dose of 10 mg/kg intravenously, the compound demonstrated rapid clearance but maintained significant antiviral activity through its mechanism as a covalent inhibitor of nsP2 cysteine proteases .
Pharmacokinetic Profile
Pharmacokinetic studies reveal that while some derivatives exhibit rapid clearance rates, others show improved plasma exposure and half-lives, suggesting potential for optimization in drug development .
Table 3: Pharmacokinetic Parameters
| Compound | Half-life (min) | Clearance Rate (L/h/kg) | Plasma Exposure (AUC) |
|---|---|---|---|
| Compound G | ~10 | High | Low |
| Compound H | ~30 | Moderate | Higher |
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes and critical characterization techniques for 2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one? A:
- Synthesis: Microwave-assisted methods are commonly employed to improve reaction efficiency and yield. For example, Liu et al. synthesized related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives using microwave irradiation, reducing reaction times compared to conventional heating . Functionalization at position 7 can be achieved via nucleophilic substitution or condensation reactions with silylformamidines or aldehydes in solvents like benzene or ether .
- Characterization: ¹H/¹³C NMR and HRMS are critical for structural confirmation. For instance, Koidan et al. provided detailed NMR data for derivatives, including chemical shifts for nitro and carbonyl groups, ensuring structural fidelity .
Basic Biological Activity: Apoptosis Mechanisms
Q: What experimental methodologies are used to evaluate the apoptotic effects of this compound in cancer cells? A:
- Assays: Flow cytometry with Annexin V/PI staining quantifies apoptotic cells, while Western blotting detects caspase-3/9 activation and Bcl-2/Bax ratios .
- ROS Measurement: DCFH-DA fluorescence assays measure intracellular ROS levels, as elevated ROS correlate with apoptosis induction in A549 lung cancer cells .
- Integrin β4 Analysis: Immunofluorescence or ELISA can assess integrin β4 upregulation, a marker linked to apoptosis in lung adenocarcinoma .
Laboratory Handling and Stability
Q: What safety protocols are essential for handling this compound in a research setting? A:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS hazard codes: H315, H319) .
- Ventilation: Use fume hoods to prevent inhalation of dust (H335). Avoid recrystallization in poorly ventilated areas .
- Storage: Store in airtight containers at 2–8°C to minimize decomposition. Hazardous byproducts include nitrogen oxides .
Advanced Synthesis: Preventing Intramolecular Cyclization
Q: How can researchers mitigate unwanted cyclization of β-amidomethyl vinyl sulfone derivatives during synthesis? A:
- Acidic Conditions: Synthesize the acyclic form under HCl or TFA to protonate reactive amines, suppressing cyclization. Purification via silica gel chromatography isolates the desired product .
- Prodrug Strategy: The cyclic dihydropyrazolo form (inactive) can serve as a prodrug, releasing the active acyclic form in vivo via retro aza-Michael reactions, as demonstrated in antiviral studies .
Advanced SAR for mGluR2 Modulation
Q: What structural modifications enhance negative allosteric modulation (NAM) of mGluR2 receptors? A:
- Core Modifications: Introducing electron-withdrawing groups (e.g., nitro) at position 2 improves potency. Alonso de Diego et al. achieved a 100-fold increase in NAM activity by optimizing substituents on the pyrazole ring .
- In Vivo Testing: Pharmacokinetic-pharmacodynamic (PK-PD) models in rodents, such as dose-dependent receptor occupancy assays, validate brain penetration and efficacy .
Advanced Functionalization at Position 7
Q: What methods enable selective functionalization of position 7 in the pyrazolo-pyrazine core? A:
- Aldehyde Introduction: Oxidative reactions with IBX (2-iodoxybenzoic acid) convert hydroxymethyl groups to aldehydes, enabling further derivatization .
- Microwave-Assisted Coupling: Reactions with silylformamidines under microwave irradiation yield amine-substituted derivatives with high regioselectivity .
Prodrug Validation for Antiviral Applications
Q: How is the cyclic form validated as a prodrug for covalent protease inhibitors? A:
- GSH Trapping: Incubate the cyclic compound with glutathione (GSH) and analyze via LC-MS to detect thiol-adducts of the acyclic form, confirming retro aza-Michael reactivity .
- In Vivo Clearance Studies: Compare plasma stability and metabolic conversion rates in rodent models to assess prodrug efficacy .
Advanced Mechanistic Studies: ROS and Integrin β4
Q: How do researchers dissect the roles of ROS and integrin β4 in apoptosis? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
